molecular formula C15H11FN2OS B3139815 3-Fluorobenzyl 5-phenyl-1,3,4-oxadiazol-2-yl sulfide CAS No. 477856-72-7

3-Fluorobenzyl 5-phenyl-1,3,4-oxadiazol-2-yl sulfide

Cat. No. B3139815
CAS RN: 477856-72-7
M. Wt: 286.3 g/mol
InChI Key: AZHQIOZBMLZUCC-UHFFFAOYSA-N
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Description

1,3,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

1,3,4-Oxadiazoles can be obtained by a number of cyclization methods . They can also be synthesized by nucleophilic substitution of the cyano group in 3,6-diaryl-1,2,4-triazine-5-carbonitriles under solvent-free conditions .


Molecular Structure Analysis

The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

Oxadiazoles have been used as substrates in organic synthesis . They can facilitate the injection and transport of electrons being used as materials in optoelectronic industry .


Physical And Chemical Properties Analysis

Oxadiazoles have been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . They have also shown good film forming capabilities, high thermal stabilities, good mechanical and excellent optoelectronic properties .

Scientific Research Applications

Heterocyclic Chemistry and Drug Synthesis

1,3,4-Oxadiazoles, including derivatives like 3-Fluorobenzyl 5-phenyl-1,3,4-oxadiazol-2-yl sulfide, are pivotal in the realm of medicinal chemistry due to their heterocyclic core, which demonstrates a wide spectrum of biological activities. The synthesis of these compounds often involves biologically oriented drug synthesis (BIODS), leveraging hetero derivatives of 2,5-disubstituted 1,3,4-oxadiazoles. These heterocyclic systems have been synthesized using classical methods such as intramolecular dehydration of 1,2-diacylhydrazines, interaction with carbon disulfide, and microwave synthesis, enabling the development of compounds with antitumor, antifungal, antituberculous, antimalarial, and antibacterial properties. The review emphasizes the significance of these compounds in generating new bioactive molecules with potential therapeutic applications, reflecting a deep interest in exploiting the oxadiazole nucleus for drug discovery (Karpenko, Panasenko, & Knysh, 2020).

Broad Therapeutic Potency

The structural uniqueness of the 1,3,4-oxadiazole ring, resembling pyridine with its type of nitrogen atoms, allows for effective interactions with various enzymes and receptors in biological systems. This interaction mechanism facilitates a range of bioactivities, making 1,3,4-oxadiazole-based compounds extensively useful in medicinal chemistry for treating diverse ailments. Compounds with this core structure have been reported to exhibit anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, and antiviral activities, among others. The review highlights the importance of these derivatives in the development of more active and less toxic medicinal agents, showcasing the therapeutic worth of 1,3,4-oxadiazole tailored compounds (Verma et al., 2019).

Metal-Ion Sensing Applications

Another fascinating application area for 1,3,4-oxadiazole derivatives is in the development of chemosensors for metal-ion detection. The electronic and structural properties of these compounds make them ideal for constructing fluorescent frameworks for sensing applications. Due to their high photoluminescent quantum yield, excellent thermal and chemical stability, and the presence of potential coordination sites (N and O donor atoms), 1,3,4-oxadiazoles are explored as prominent candidates for metal-ion sensors. This review outlines synthetic strategies for these derivatives and their use in selective metal-ion sensing, emphasizing the adaptability of 1,3,4-oxadiazoles in creating effective sensing mechanisms for environmental and analytical chemistry applications (Sharma, Om, & Sharma, 2022).

Future Directions

The future research directions in the field of oxadiazoles include the development of new synthesis methods, exploration of their biological activities, and their applications in various fields such as material science, medicinal chemistry, and high energy molecules .

properties

IUPAC Name

2-[(3-fluorophenyl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2OS/c16-13-8-4-5-11(9-13)10-20-15-18-17-14(19-15)12-6-2-1-3-7-12/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZHQIOZBMLZUCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201191630
Record name 2-[[(3-Fluorophenyl)methyl]thio]-5-phenyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201191630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

477856-72-7
Record name 2-[[(3-Fluorophenyl)methyl]thio]-5-phenyl-1,3,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477856-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(3-Fluorophenyl)methyl]thio]-5-phenyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201191630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluorobenzyl 5-phenyl-1,3,4-oxadiazol-2-yl sulfide
Reactant of Route 2
Reactant of Route 2
3-Fluorobenzyl 5-phenyl-1,3,4-oxadiazol-2-yl sulfide
Reactant of Route 3
Reactant of Route 3
3-Fluorobenzyl 5-phenyl-1,3,4-oxadiazol-2-yl sulfide

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